molecular formula C4H4F6O B1297879 2,2,3,4,4,4-Hexafluorobutan-1-ol CAS No. 382-31-0

2,2,3,4,4,4-Hexafluorobutan-1-ol

Cat. No. B1297879
CAS RN: 382-31-0
M. Wt: 182.06 g/mol
InChI Key: LVFXLZRISXUAIL-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutan-1-ol is a chemical compound with the linear formula CF3CH(F)CF2CH2OH . It has a molecular weight of 182.06 . This compound is a colorless liquid .


Molecular Structure Analysis

The molecular structure of 2,2,3,4,4,4-Hexafluorobutan-1-ol consists of a butanol backbone with six fluorine atoms attached to the carbon atoms . The presence of fluorine atoms significantly affects the properties of this compound.


Chemical Reactions Analysis

2,2,3,4,4,4-Hexafluorobutan-1-ol can react with 2,3-difluoro-propionyl chloride to produce 2,3-Difluorpropansaeure-2,2,3,4,4,4-hexafluorbutylester . It may also be used in the preparation of fluorinated cationic guar gum (FCGG) .


Physical And Chemical Properties Analysis

2,2,3,4,4,4-Hexafluorobutan-1-ol has a density of 1.557 g/mL at 25 °C and a boiling point of 114 °C . It has a refractive index of 1.312 . The compound is also characterized by a molar refractivity of 22.98 cm^3 and a molar volume of 125.2 cm^3 .

Scientific Research Applications

Preparation of Fluorinated Cationic Guar Gum (FCGG)

2,2,3,4,4,4-Hexafluoro-1-butanol may be used in the preparation of fluorinated cationic guar gum (FCGG) . FCGG is a modified form of guar gum, a polysaccharide that has a variety of uses in industries such as food, pharmaceuticals, and oil drilling. The fluorination process can enhance the properties of guar gum, making it more suitable for certain applications.

Solvent for Dynamic Nuclear Polarization (DNP)

This compound may be employed as a solvent to evaluate the dynamic nuclear polarization (DNP) parameters for the solutions of free radicals . DNP is a technique used in nuclear magnetic resonance (NMR) studies to significantly enhance signal strength. It involves transferring polarization from electron spins to nuclear spins to improve the sensitivity of NMR measurements.

Chemical Synthesis

Due to its unique chemical structure, 2,2,3,4,4,4-Hexafluoro-1-butanol can be used as a starting material or intermediate in the synthesis of other fluorinated compounds . Fluorinated compounds have a wide range of applications in areas such as pharmaceuticals, agrochemicals, and materials science due to their unique properties.

Safety and Hazards

This compound is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

2,2,3,4,4,4-hexafluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFXLZRISXUAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870523
Record name 1H,1H,3H-Perfluorobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,4,4,4-Hexafluorobutan-1-ol

CAS RN

382-31-0
Record name 2,2,3,4,4,4-Hexafluoro-1-butanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,4,4,4-Hexafluorobutan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,1H,3H-Perfluorobutanol
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Record name 2,2,3,4,4,4-hexafluorobutan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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